molecular formula C23H15Cl2N3O B6509403 1,3-bis(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-88-7

1,3-bis(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline

Cat. No. B6509403
CAS RN: 901005-88-7
M. Wt: 420.3 g/mol
InChI Key: HSYDPSZZTWRIAE-UHFFFAOYSA-N
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Description

Compounds like “1,3-bis(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline” belong to a class of organic compounds known as heterocyclic compounds, specifically quinolines and triazoles . These compounds are characterized by their cyclic structure and the presence of at least two different elements in the ring . They are known to exhibit a wide range of biological activities and are commonly used in medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Aza-Diels-Alder reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . For instance, the synthesis of quinoline derivatives often involves aromatic nucleophilic substitution .


Molecular Structure Analysis

The molecular structure of these compounds is often analyzed using techniques like X-ray crystallography . The structure often exhibits intermolecular interactions like C–H…N and π–π interactions .


Chemical Reactions Analysis

The chemical reactions involving these compounds are often complex and involve multiple steps . For instance, the synthesis of triazoloquinoline derivatives involves a reaction of aryl azides and prop-2-yn-1-yloxy benzene .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely. For instance, some compounds exhibit high LUMO (the lowest unoccupied molecular orbital) levels .

Scientific Research Applications

1,3-bis(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline has been studied for its potential applications in biomedical research and drug discovery. It has been shown to have anti-inflammatory, antifungal, and anticancer activities. It has also been shown to have potential as an antidiabetic agent. In addition, it has been investigated for its ability to inhibit the growth of human breast cancer cells and for its potential as an inhibitor of the HIV-1 protease enzyme.

Advantages and Limitations for Lab Experiments

1,3-bis(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline has several advantages for laboratory experiments. It is a small molecule, which makes it easy to synthesize and manipulate in the lab. It has also been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the molecular mechanisms of various diseases. However, this compound also has some limitations. For example, it is not very stable in solution and can degrade over time.

Future Directions

1,3-bis(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline has potential applications in biomedical research and drug discovery. Future research should focus on further exploring its biochemical and physiological effects, as well as its potential as an inhibitor of the HIV-1 protease enzyme. In addition, further research should be done to investigate its potential as an antidiabetic agent and its ability to inhibit the growth of human breast cancer cells. Finally, further research should be done to investigate the mechanism of action of this compound and to develop more stable formulations of the compound for use in laboratory experiments.

Synthesis Methods

1,3-bis(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is synthesized by a three-step process. The first step involves the reaction of 4-chlorophenylhydrazine with 1,3-dicyano-2-propanone in the presence of a base to give the corresponding hydrazone. The second step involves the reaction of the hydrazone with sodium methoxide to give the corresponding pyrazolo[4,3-c]quinoline. The third step involves the reaction of the pyrazolo[4,3-c]quinoline with 4-chlorobenzaldehyde in the presence of a base to give this compound.

properties

IUPAC Name

1,3-bis(4-chlorophenyl)-8-methoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2N3O/c1-29-18-10-11-21-19(12-18)23-20(13-26-21)22(14-2-4-15(24)5-3-14)27-28(23)17-8-6-16(25)7-9-17/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYDPSZZTWRIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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